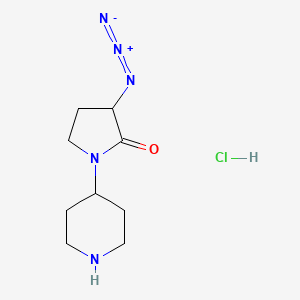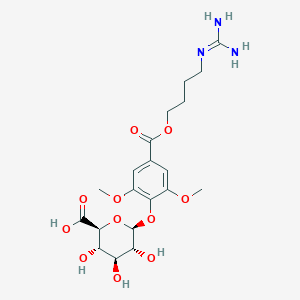
3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinones and piperidines are classes of compounds that are widely used in medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyrrolidinones and piperidines has been widely studied. The review on the basis of the synthetic strategies used includes ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidinones and piperidines are diverse. For example, the most frequently used reactions in medicinal chemistry include amide formation, SNAr reactions, and Suzuki Miyaura coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidinones and piperidines can also vary widely. These properties are often modified by the introduction of heteroatomic fragments in these molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anti-Oncological Alkaloids : Some compounds, including 3-Azido-1-piperidin-4-ylpyrrolidin-2-one derivatives, have been synthesized and show higher potency against cervical and liver carcinoma cell lines than standard references like cisplatin and doxorubicin hydrochloride. The study provides insights into the bioactivity of these compounds related to their chemical structure (Girgis et al., 2015).
Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, which is crucial in the context of antidementia agents. Certain modifications in the piperidine structure, like introducing a bulky moiety, have significantly increased their activity (Sugimoto et al., 1990).
Organic Synthesis
Efficient Synthesis Methods : Novel methods for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is important in medicinal chemistry, have been proposed. These methods are more practical for producing large quantities than previously known methods (Smaliy et al., 2011).
Intramolecular Cyclization for Piperidine Synthesis : A highly efficient one-pot synthesis method for 3-azidopiperidines has been developed using intramolecular cyclization of unsaturated amines. This method is crucial for preparing piperidine-containing structures for pharmaceutical and biological relevance (Ortiz et al., 2014).
Materials Science
- Corrosion Inhibition on Mild Steel : Schiff base complexes containing ligands such as 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been synthesized and studied for their corrosion inhibition properties on mild steel. These complexes have shown significant inhibition activities (Das et al., 2017).
Zukünftige Richtungen
The future directions in the field of pyrrolidinones and piperidines research are promising. These compounds are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Eigenschaften
IUPAC Name |
3-azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c10-13-12-8-3-6-14(9(8)15)7-1-4-11-5-2-7;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCNSXPQIWPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2=O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)



![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)




![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)